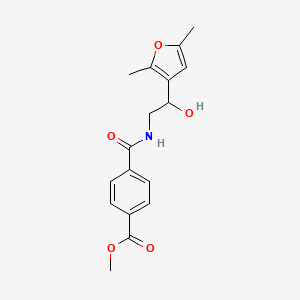

Methyl 4-((2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)carbamoyl)benzoate

Description

Methyl 4-((2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)carbamoyl)benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a carbamoyl group linked to a 2-hydroxyethyl moiety bearing a 2,5-dimethylfuran-3-yl substituent.

Properties

IUPAC Name |

methyl 4-[[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]carbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5/c1-10-8-14(11(2)23-10)15(19)9-18-16(20)12-4-6-13(7-5-12)17(21)22-3/h4-8,15,19H,9H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITTREKWUSCUQDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CNC(=O)C2=CC=C(C=C2)C(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-((2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)carbamoyl)benzoate is a compound of interest due to its potential biological activities. This article examines its synthesis, biological properties, and relevant research findings.

1. Chemical Structure and Synthesis

The compound has a complex structure characterized by a methyl ester group attached to a benzoate moiety and a carbamoyl group linked to a hydroxyethyl derivative of 2,5-dimethylfuran. Its molecular formula is with a molecular weight of approximately 334.372 g/mol.

Synthesis Pathway

The synthesis typically involves the reaction of 2,5-dimethylfuran derivatives with appropriate carbamoylating agents under controlled conditions. The general steps include:

- Formation of the Hydroxyethyl Group : Reaction of dimethylfuran with ethylene glycol.

- Carbamoylation : Introduction of the carbamoyl group using isocyanates.

- Esterification : Methylation of the carboxylic acid to form the methyl ester.

Antiproliferative Effects

Research indicates that urea derivatives, including compounds similar to this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that these compounds can inhibit cell growth through mechanisms such as apoptosis induction and cell cycle arrest.

Antinociceptive Properties

In related studies, compounds derived from furan structures have demonstrated notable antinociceptive effects. For example, certain derivatives were found to be more potent than traditional analgesics like aspirin and acetaminophen in various pain models . This suggests potential applications in pain management.

Tyrosinase Inhibition

Recent findings highlight the compound's potential as a tyrosinase inhibitor, which is crucial for treating hyperpigmentation disorders. In vitro studies showed that similar compounds effectively inhibited tyrosinase activity in B16F10 melanoma cells, indicating their utility in cosmetic and therapeutic applications .

3. Case Studies and Research Findings

The mechanism of action for this compound involves several pathways:

- Cell Cycle Arrest : Induction of cell cycle checkpoints leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Increased oxidative stress contributing to cancer cell death.

- Enzyme Inhibition : Competitive inhibition of tyrosinase affecting melanin synthesis.

5.

This compound exhibits promising biological activities that warrant further investigation. Its antiproliferative, antinociceptive, and enzyme inhibitory properties position it as a valuable compound in medicinal chemistry and pharmacology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Quinoline-Based Derivatives (C1–C7)

A 2022 study synthesized and characterized seven methyl benzoate derivatives (C1–C7) with piperazine-linked quinoline carbonyl groups (). Though distinct from the target compound in their quinoline and piperazine components, these analogues share critical structural similarities:

- Benzoate ester backbone : Enhances metabolic stability and membrane permeability.

- Aromatic substituents : Influence electronic properties and binding interactions.

Key Differences:

Sulfonylurea Herbicides ()

Sulfonylurea herbicides like metsulfuron methyl and ethametsulfuron methyl () share a methyl benzoate core but differ critically in their sulfonylurea substituents.

Comparison Table:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.